molecular formula C21H31N5O7 B1529476 Boc-Gly-Gly-Leu-pNA CAS No. 98210-71-0

Boc-Gly-Gly-Leu-pNA

Cat. No. B1529476
CAS RN: 98210-71-0
M. Wt: 465.5 g/mol
InChI Key: KKTHNFIJCQMQOR-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Gly-Gly-Leu-pNA” is a biochemical compound with the CAS number 98210-71-0 . It is also known as “Boc-Leu-Gly-Arg-pNA”, “Boc-Leu-Gly-Arg-p-Nitroanilide”, and "Tertbutyloxycarbonyl-Leu-Gly-Arg-p-Nitroanilide" . This compound is used as a chromogenic substrate for the detection of bacterial endotoxins . Upon enzymatic cleavage by endotoxin-induced amidases, p-nitroanilide (pNA) is released, which can be quantified by colorimetric detection at 405 nm as a measure of endotoxin levels .


Synthesis Analysis

The synthesis of “Boc-Gly-Gly-Leu-pNA” is typically performed by automated solid phase methods, similar to the synthesis of DNA and RNA oligonucleotides . The carboxylic acid is first activated with a benzotriazole urea salt, which is then combined with HOBt and diimide to produce a hydroxybenzotriazole ester .


Molecular Structure Analysis

The molecular formula of “Boc-Gly-Gly-Leu-pNA” is C25H40N8O7 . The InChi Code is "InChI=1S/C25H40N8O7.C2H4O2/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;1-2(3)4/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t18-,19-;/m1./s1" .


Chemical Reactions Analysis

“Boc-Gly-Gly-Leu-pNA” is used as a substrate in the Limulus amebocyte lysate (LAL) assay, a method for detecting bacterial endotoxins . The endotoxin activates a cascade reaction of zymogens contained in the LAL to generate p-nitroaniline (pNA), which is then electrochemically detected by differential pulse voltammetry (DPV) .


Physical And Chemical Properties Analysis

“Boc-Gly-Gly-Leu-pNA” is a solid compound with a formula weight of 624.7 . . It is soluble in DMF (10 mg/ml), DMSO (15 mg/ml), and Ethanol (15 mg/ml) . The λmax values are 202, 222, 312 nm .

Scientific Research Applications

Conformational Studies and Structure Analysis

  • Research has shown that certain peptides, including sequences similar to Boc-Gly-Gly-Leu-pNA, favor conformations stabilized by intramolecular hydrogen bonds. For instance, peptides like Boc-Leu-Aib-Gly-Leu-Aib-OMe and Boc-Gln-Aib-Leu-Aib-Gly-Leu-Aib-OBz have been identified to adopt highly folded, largely 310 helical conformations stabilized by several intramolecular hydrogen bonds (Iqbal & Balaram, 1981).

Synthetic Peptide Fragments and Analogues

  • The synthesis and characterization of peptides including sequences like Boc-Gly-Gly-Leu have been explored in relation to elastin, a protein crucial for the elasticity of tissues in vertebrates. These studies involve the creation of various peptides and polypeptides, contributing to a better understanding of elastin's structure and function (Guantieri et al., 1990).

Molecular Mechanics and Dynamics Studies

  • Studies on peptides with sequences like Boc-Gly-Leu-Gly have involved molecular mechanics calculations to determine the low-energy conformers for these peptides. This theoretical conformational study helps in understanding the molecular behavior and potential applications of these peptides (Villani & Tamburro, 1992).

Insights into Beta-Hairpin and Helix Formation

  • Research on synthetic peptides, such as Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe, has provided insights into the formation of beta-hairpin and helix structures in peptides. These studies are significant for understanding protein folding and designing novel protein structures (Das, Shankaramma, & Balaram, 2001).

Peptide Bond Modifications and Their Effects

  • The synthesis of peptides with modified peptide bonds, such as Boc-Pro-Leu-Ψ(NH-SO2)-Gly-NH2, has been conducted to understand the impact of these modifications on peptide structure and function. Such studies are crucial for designing peptides with specific properties and functions (Zecchini et al., 1991).

Solvent-Induced Conformational Transitions

  • Investigations into the effect of solvents on peptide conformation have shown that certain peptides can undergo significant conformational transitions depending on the solvent. This is exemplified in studies of peptides like Boc-Leu-Val-Val-Aib-Gly-Leu-Val-Val-OMe, which adopt different conformations in solvents with varying hydrogen bonding capabilities (Awasthi et al., 2001).

Mechanism of Action

The mechanism of action of “Boc-Gly-Gly-Leu-pNA” involves its enzymatic cleavage by endotoxin-induced amidases . The p-nitroanilide (pNA) released from this process can be quantified by colorimetric detection at 405 nm, providing a measure of endotoxin levels .

Safety and Hazards

“Boc-Gly-Gly-Leu-pNA” is intended for R&D use only and is not for medicinal, household, or other use . It is recommended to use protective clothing and gloves when handling this compound .

Future Directions

The future directions of “Boc-Gly-Gly-Leu-pNA” could involve its use in the development of compact, low-cost, and easy-to-use sensors for on-site monitoring of potentially contaminated medical supplies, including dialysis fluid, transplanted tissue, and culture medium for assisted reproduction .

Relevant Papers One of the key papers related to “Boc-Gly-Gly-Leu-pNA” is “Chromogenic substrates for horseshoe crab clotting enzyme. Its application for the assay of bacterial endotoxins” by Iwanaga et al., published in Haemostasis in 1978 . This paper discusses the use of “Boc-Gly-Gly-Leu-pNA” as a substrate in the LAL assay for the detection of bacterial endotoxins .

properties

IUPAC Name

tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O7/c1-13(2)10-16(19(29)24-14-6-8-15(9-7-14)26(31)32)25-18(28)12-22-17(27)11-23-20(30)33-21(3,4)5/h6-9,13,16H,10-12H2,1-5H3,(H,22,27)(H,23,30)(H,24,29)(H,25,28)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTHNFIJCQMQOR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gly-Gly-Leu-pNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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